molecular formula C6H5Cl2FN2 B1425976 4,6-Dichloro-2-ethyl-5-fluoropyrimidine CAS No. 1152109-89-1

4,6-Dichloro-2-ethyl-5-fluoropyrimidine

Cat. No. B1425976
Key on ui cas rn: 1152109-89-1
M. Wt: 195.02 g/mol
InChI Key: PCWBZTOPEQGYAZ-UHFFFAOYSA-N
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Patent
US07893056B2

Procedure details

2-Ethyl-5-fluoro-6-hydroxy-4(1H)-pyrimidinone (20 g, 126.6 mmol) in POCl3 (58 mL, 633 mmol) was heated at 125° C. (oil bath) for 2 h. An additional 68 mL of fresh POCl3 was added to the hot solution. The resulting solution was heated for an additional 2 h until all the starting material was consumed. The excess POCl3 was distilled (62° C.-68° C.) in vacuo to give a light brown residue. After being cooled to room temperature, the residue was diluted with 50 mL of CH2Cl2, then poured into ice water (200 mL). To this mixture was added 200 mL of CH2Cl2 and the subsequent mixture was stirred for 10 min. After separation of the two layers, the aqueous layer was further extracted with 100 mL of CH2Cl2. The combined organic layers were dried over Na2SO4, then filtered through a short silica gel pad, which was then washed with 150 mL of 1% MeOH in CH2Cl2. Evaporation of the solvent provided 4,6-dichloro-2-ethyl-5-fluoropyrimidine (21 g, 85%) as a light yellow liquid. LCMS: (M+H)+: not detected.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
58 mL
Type
reactant
Reaction Step One
Name
Quantity
68 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[NH:4]C(O)=[C:6]([F:10])[C:7](=O)[N:8]=1)[CH3:2].O=P(Cl)(Cl)[Cl:14].[CH2:17]([Cl:19])Cl>>[Cl:14][C:7]1[C:6]([F:10])=[C:17]([Cl:19])[N:4]=[C:3]([CH2:1][CH3:2])[N:8]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C(C)C=1NC(=C(C(N1)=O)F)O
Name
Quantity
58 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Two
Name
Quantity
68 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Three
Name
ice water
Quantity
200 mL
Type
reactant
Smiles
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
C(Cl)Cl
Step Five
Name
Quantity
200 mL
Type
reactant
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the subsequent mixture was stirred for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was heated for an additional 2 h until all the starting material
Duration
2 h
CUSTOM
Type
CUSTOM
Details
was consumed
DISTILLATION
Type
DISTILLATION
Details
The excess POCl3 was distilled (62° C.-68° C.) in vacuo
CUSTOM
Type
CUSTOM
Details
to give a light brown residue
CUSTOM
Type
CUSTOM
Details
After separation of the two layers
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was further extracted with 100 mL of CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered through a short silica gel pad, which
WASH
Type
WASH
Details
was then washed with 150 mL of 1% MeOH in CH2Cl2
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC1=NC(=NC(=C1F)Cl)CC
Measurements
Type Value Analysis
AMOUNT: MASS 21 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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